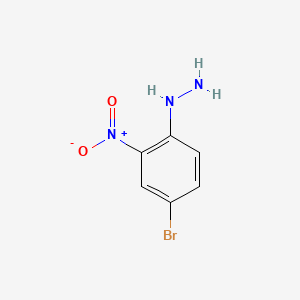

4-Bromo-2-nitrophenylhydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2-nitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMLHCYLAJHQDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420678 | |

| Record name | 4-Bromo-2-nitrophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59488-34-5 | |

| Record name | 4-Bromo-2-nitrophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-2-nitrophenylhydrazine physical and chemical properties

An In-Depth Technical Guide to 4-Bromo-2-nitrophenylhydrazine: Properties, Applications, and Experimental Considerations

Introduction

This compound is a substituted aromatic hydrazine that serves as a crucial building block in synthetic organic chemistry. Its unique molecular architecture, featuring a nucleophilic hydrazine moiety, an electron-withdrawing nitro group, and a bromine atom, imparts a distinct reactivity profile. This makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, particularly those with potential pharmacological activity. For researchers, scientists, and professionals in drug development, a thorough understanding of this reagent's physical, chemical, and safety properties is paramount for its effective and safe utilization in the laboratory.

This guide provides a comprehensive overview of this compound, moving beyond a simple data sheet to offer insights into its reactivity, synthetic utility, and handling protocols. The information is structured to facilitate a deeper understanding of the causality behind its chemical behavior and to support its application in complex synthetic workflows.

Chemical Identity and Molecular Structure

Correctly identifying a chemical reagent is the foundational step for any laboratory work. This compound is cataloged under several identifiers, which are crucial for sourcing and regulatory compliance.

-

IUPAC Name : (4-bromo-2-nitrophenyl)hydrazine[1]

-

Molecular Formula : C₆H₆BrN₃O₂[1]

-

Molecular Weight : 232.03 g/mol [1]

The arrangement of the functional groups on the phenyl ring dictates the molecule's electronic properties and reactivity. The ortho-nitro group strongly influences the nucleophilicity of the adjacent hydrazine nitrogen, while the para-bromo group provides an additional site for potential modification.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical properties of a compound govern its behavior in different solvents and conditions, which is critical for reaction setup, workup, and purification. While experimental data for the free base is limited, predicted values and data for its more common hydrochloride salt provide useful guidance.

| Property | Value | Source(s) |

| Appearance | Solid (form may vary) | General knowledge |

| Molecular Weight | 232.03 g/mol (Free Base) 268.49 g/mol (HCl Salt) | [1][3] |

| Melting Point | ~185°C (decomposition) (for HCl Salt) | [4] |

| Boiling Point | 336.6 ± 32.0 °C (Predicted) | [5] |

| Density | 1.869 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 3.34 ± 0.27 (Predicted) | [5] |

| XLogP3 | 2.3 | [1] |

| Storage Temperature | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [5] |

Note: Phenylhydrazines, particularly those with nitro groups, can be thermally unstable. The observed melting point for the hydrochloride salt is accompanied by decomposition, a critical safety consideration.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While specific spectra are proprietary, the expected characteristics can be deduced from the molecular structure.

-

¹H NMR Spectroscopy : The proton NMR spectrum would be complex due to the asymmetric substitution pattern. One would expect to see distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the three protons on the phenyl ring. The chemical shifts would be influenced by the electronic effects of the bromo, nitro, and hydrazine groups. The N-H protons of the hydrazine moiety would appear as broad signals, the position of which is dependent on solvent and concentration.

-

¹³C NMR Spectroscopy : The carbon NMR would show six distinct signals for the aromatic carbons, with chemical shifts dictated by the attached substituents. The carbon bearing the nitro group would be significantly deshielded.

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. Characteristic peaks would include:

-

N-H stretching : Moderate to sharp peaks in the 3200-3400 cm⁻¹ region from the hydrazine group.

-

Aromatic C-H stretching : Peaks just above 3000 cm⁻¹.

-

N-O stretching (nitro group) : Two strong, characteristic bands, typically around 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).

-

C=C stretching : Peaks in the 1450-1600 cm⁻¹ region for the aromatic ring.

-

C-Br stretching : A peak in the fingerprint region, typically below 800 cm⁻¹.

-

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its hydrazine group, which is a potent nucleophile. This makes it a classic reagent for the derivatization of carbonyl compounds and a cornerstone for building heterocyclic systems.

Reaction with Carbonyls: Hydrazone Formation

The most characteristic reaction of phenylhydrazines is their condensation with aldehydes and ketones to form phenylhydrazones. This reaction is fundamental in both qualitative analysis and complex synthesis.

Caption: Reaction of this compound with a carbonyl.

This reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration. The resulting hydrazone is often a stable, crystalline solid, which can be useful for the purification and characterization of carbonyl compounds.

Fischer Indole Synthesis

A powerful application of the hydrazones derived from this compound is their use in the Fischer indole synthesis. Under acidic conditions (e.g., using polyphosphoric acid, zinc chloride, or sulfuric acid), the hydrazone undergoes a[3][3]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield a substituted indole. This pathway provides access to complex indole scaffolds, which are prevalent in pharmaceuticals and natural products.

Synthesis of Pyrazoles

This compound can also react with 1,3-dicarbonyl compounds (or their equivalents) to form substituted pyrazoles. This condensation reaction is a robust method for constructing the five-membered pyrazole ring, another important heterocyclic motif in medicinal chemistry.

Proposed Synthetic Pathway

Phenylhydrazines are typically synthesized from the corresponding anilines. The synthesis of this compound would logically start from 4-bromo-2-nitroaniline. The process involves two key steps: diazotization and reduction.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol Outline:

-

Diazotization : 4-bromo-2-nitroaniline is dissolved or suspended in a cold aqueous mineral acid, such as hydrochloric acid[6]. The mixture is cooled to 0-5°C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise, maintaining the low temperature to form the unstable diazonium salt in situ[6].

-

Reduction : The cold diazonium salt solution is then added slowly to a solution of a suitable reducing agent. Sodium metabisulfite (Na₂S₂O₅) or stannous chloride (SnCl₂) are commonly used for this purpose[6]. The reduction of the diazonium salt yields the corresponding hydrazine, which may precipitate from the solution as its hydrochloride salt.

-

Isolation and Purification : The product is isolated by filtration. It can be purified by recrystallization from a suitable solvent, such as ethanol.

Expert Insight: The temperature control during diazotization is critical. Diazonium salts are thermally labile and can decompose, sometimes explosively, if the temperature is not strictly maintained near 0°C. Similarly, the reduction step must be controlled to avoid side reactions.

Safety, Handling, and Storage

Proper handling of this compound and its hydrochloride salt is essential due to its potential hazards.

Hazard Identification

The hydrochloride form is classified as hazardous with the following warnings:

-

Harmful if swallowed[3].

-

Causes skin irritation[3].

-

Causes serious eye irritation[3].

-

May cause respiratory irritation[3].

Many nitro-aromatic compounds and hydrazines are known for their potential toxicity and instability. While specific toxicological data for this compound is limited, it should be handled with the care afforded to its chemical class.[7][8]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN166 or NIOSH standards, and a lab coat.[7]

-

Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[7]

-

Contamination : Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.[8]

Storage

-

Conditions : The compound should be stored in a tightly sealed container in a cool, dark, and dry place.[5] For long-term stability, storage in a freezer at -20°C under an inert atmosphere is recommended.[5]

-

Incompatibilities : Keep away from strong oxidizing agents, heat sources, and incompatible materials to prevent hazardous reactions.[7]

Conclusion

This compound is a highly functionalized and versatile reagent with significant applications in organic synthesis, particularly for creating heterocyclic structures relevant to drug discovery. Its value lies in the predictable reactivity of its hydrazine group, which enables the construction of complex molecular frameworks. However, its utility is paired with potential hazards that necessitate strict adherence to safety protocols. By understanding its physicochemical properties, reactivity, and handling requirements, researchers can effectively and safely leverage this compound to advance their scientific objectives.

References

- 1. This compound | C6H6BrN3O2 | CID 5702889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cenmed.com [cenmed.com]

- 3. (4-Bromo-2-nitrophenyl)hydrazine--hydrogen chloride (1/1) | C6H7BrClN3O2 | CID 44119379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride, 95% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 5. This compound CAS#: 59488-34-5 [amp.chemicalbook.com]

- 6. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-nitrophenylhydrazine

Abstract

This technical guide provides a comprehensive overview of a reliable and well-established synthetic pathway for 4-bromo-2-nitrophenylhydrazine, a crucial building block in the synthesis of various pharmaceuticals and fine chemicals. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers a detailed, step-by-step protocol, an exploration of the underlying reaction mechanisms, safety considerations, and characterization data. The presented methodology emphasizes reproducibility and scalability, drawing from established chemical principles to ensure a high degree of scientific integrity.

Introduction and Significance

This compound is a key intermediate in organic synthesis, particularly in the construction of heterocyclic compounds. Its bifunctional nature, possessing both a reactive hydrazine moiety and a substituted aromatic ring, makes it a versatile precursor for a range of molecules with potential biological activity. The strategic placement of the bromo and nitro groups on the phenyl ring allows for further functionalization and influences the electronic properties of the final products. A robust and well-documented synthetic route is therefore essential for researchers relying on this compound for their synthetic campaigns.

This guide details a two-step synthesis commencing from the commercially available starting material, 4-bromo-2-nitroaniline. The pathway involves an initial diazotization of the aniline, followed by a reduction of the resulting diazonium salt to the desired hydrazine. This approach is widely recognized for its efficiency and reliability.

Overall Synthesis Pathway

The synthesis of this compound is achieved through a two-step process starting from 4-bromo-2-nitroaniline. The first step is the diazotization of the primary aromatic amine to form a diazonium salt. The second step involves the reduction of this in situ generated diazonium salt to the corresponding hydrazine derivative.

Caption: Overall two-step synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-Bromo-2-nitroaniline | C₆H₅BrN₂O₂ | 217.02 | >98% | Commercially Available |

| Sodium Nitrite | NaNO₂ | 69.00 | >99% | Commercially Available |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 37% | Commercially Available |

| Stannous Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | >98% | Commercially Available |

| Deionized Water | H₂O | 18.02 | - | Laboratory Supply |

| Ethanol | C₂H₅OH | 46.07 | 95% | Commercially Available |

Step-by-Step Synthesis

Step 1: Diazotization of 4-Bromo-2-nitroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 4-bromo-2-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 equivalents) in deionized water and add this solution dropwise to the cooled suspension via the dropping funnel. The rate of addition should be controlled to maintain the temperature of the reaction mixture below 5 °C.[1]

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the in situ generated 4-bromo-2-nitrophenyldiazonium salt.

Step 2: Reduction of the Diazonium Salt to this compound

-

In a separate beaker, prepare a solution of stannous chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution with continuous stirring, ensuring the temperature remains below 10 °C.[2]

-

After the addition is complete, a precipitate of the hydrazine hydrochloride salt should form. Continue stirring the mixture for 1-2 hours at a low temperature.

-

Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.

-

To obtain the free hydrazine base, the hydrochloride salt can be neutralized with a suitable base such as sodium hydroxide or ammonium hydroxide solution.

-

The resulting free base can be further purified by recrystallization from a suitable solvent, such as ethanol.

Reaction Mechanism

The synthesis proceeds through two distinct and well-understood reaction mechanisms: diazotization and reduction.

Diazotization Mechanism

The diazotization of a primary arylamine involves the reaction with nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong acid like HCl.[3] The electrophilic nitrosonium ion (NO⁺) is the key reactive species.

Caption: Mechanism of diazotization of 4-bromo-2-nitroaniline.

Reduction of the Diazonium Salt

The reduction of the diazonium salt to the corresponding hydrazine is a crucial step. Stannous chloride (SnCl₂) is a common and effective reducing agent for this transformation.[2] The reaction proceeds via the addition of electrons from the reducing agent to the diazonium group.

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₆H₆BrN₃O₂[4] |

| Molecular Weight | 232.04 g/mol [4] |

| Appearance | Yellow to orange solid |

| Melting Point | 146-150 °C (literature) |

| Boiling Point | 336.6±32.0 °C (Predicted)[5] |

| Density | 1.869±0.06 g/cm³ (Predicted)[5] |

Spectroscopic data should be acquired for definitive structural confirmation. Expected spectroscopic features include:

-

¹H NMR: Signals corresponding to the aromatic protons and the hydrazine protons.

-

¹³C NMR: Resonances for the carbon atoms of the aromatic ring.

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the hydrazine, C-H stretching of the aromatic ring, and N-O stretching of the nitro group.

-

Mass Spectrometry: A molecular ion peak corresponding to the mass of the product.

Safety and Handling

It is imperative to handle all chemicals involved in this synthesis with appropriate safety precautions in a well-ventilated fume hood.

-

4-Bromo-2-nitroaniline: This starting material is a toxic and irritant substance. Avoid inhalation, ingestion, and skin contact.

-

Sodium Nitrite: A strong oxidizing agent that can be toxic if ingested.

-

Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with extreme care.

-

Stannous Chloride: Corrosive and can cause skin and eye irritation.

-

Hydrazine Derivatives: Many hydrazine compounds are toxic and potentially carcinogenic.[6][7][8] It is crucial to minimize exposure. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

This technical guide has outlined a detailed and reliable method for the synthesis of this compound. By following the described protocol and adhering to the safety guidelines, researchers can confidently prepare this valuable synthetic intermediate. The provided mechanistic insights and characterization data serve to enhance the understanding and reproducibility of the synthesis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Diazonium compound - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. This compound | C6H6BrN3O2 | CID 5702889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 59488-34-5 [amp.chemicalbook.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. nexchem.co.uk [nexchem.co.uk]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to (4-Bromo-2-nitrophenyl)hydrazine for Advanced Research Applications

This guide provides a comprehensive technical overview of (4-bromo-2-nitrophenyl)hydrazine, a key reagent for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, physicochemical properties, a detailed synthesis protocol, key reactivity, and applications, with a focus on providing actionable insights grounded in established scientific principles.

Core Chemical Identity

(4-Bromo-2-nitrophenyl)hydrazine is a substituted aromatic hydrazine characterized by a bromine atom and a nitro group on the phenyl ring. These substituents significantly influence its reactivity, making it a valuable precursor in various synthetic pathways.

-

IUPAC Name: (4-bromo-2-nitrophenyl)hydrazine[1]

-

CAS Number:

-

Molecular Formula: C₆H₆BrN₃O₂[1]

-

Molecular Weight: 232.03 g/mol [1]

The hydrochloride salt is often the commercially supplied form due to its increased stability.

Physicochemical & Safety Data

A thorough understanding of the compound's properties and safety profile is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | Source |

| Appearance | Data not available in search results | |

| Melting Point | ~185 °C (decomposition) (for Hydrochloride salt) | [2][3] |

| Solubility | Data not available in search results | |

| Purity (Typical) | 95% | [2] |

| Storage | Store in a dry, cool, and well-ventilated place | [3] |

Safety Profile:

(4-Bromo-2-nitrophenyl)hydrazine hydrochloride is classified as hazardous. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood.

-

Hazard Statements: Harmful if swallowed. Causes skin and eye irritation.[3]

-

Precautionary Measures: Avoid contact with skin and eyes. Do not ingest. Avoid formation of dust.[3]

Synthesis Protocol: A Validated Approach

The synthesis of (4-bromo-2-nitrophenyl)hydrazine is typically achieved through a two-step process starting from the commercially available 4-bromo-2-nitroaniline. The process involves diazotization of the primary amine followed by reduction of the resulting diazonium salt.

Causality Behind Experimental Choices:

The choice of a two-step synthesis via a diazonium salt intermediate is a classic and reliable method for converting an aromatic amine to a hydrazine. The initial diazotization at low temperatures (0-5 °C) is critical to ensure the stability of the diazonium salt, which can be explosive if isolated or heated. The subsequent reduction using a mild reducing agent like sodium sulfite or tin(II) chloride is effective in converting the diazonium group to the hydrazine moiety without reducing the nitro group.

Experimental Workflow Diagram:

Figure 1. Synthesis workflow for (4-bromo-2-nitrophenyl)hydrazine.

Step-by-Step Methodology:

This protocol is based on established methods for the synthesis of phenylhydrazine derivatives.[4]

-

Preparation of the Diazonium Salt Solution:

-

Suspend 4-bromo-2-nitroaniline (1 equivalent) in a suitable aqueous acid (e.g., hydrochloric acid).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.

-

Continue stirring for 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.

-

-

Reduction to the Hydrazine:

-

In a separate flask, prepare a solution of the reducing agent (e.g., sodium sulfite or tin(II) chloride, typically 2-3 equivalents) in water, also cooled to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the reducing agent solution under vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir for a specified time (e.g., 1-2 hours), gradually warming to room temperature.

-

-

Isolation and Purification:

-

The product, (4-bromo-2-nitrophenyl)hydrazine, may precipitate from the solution.

-

Collect the solid by vacuum filtration and wash with cold water.

-

If the hydrochloride salt is desired, the product can be precipitated by acidifying the reaction mixture with concentrated hydrochloric acid.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Reactivity and Key Applications in Drug Development

The primary utility of (4-bromo-2-nitrophenyl)hydrazine lies in its application as a key building block in the synthesis of heterocyclic compounds, most notably indoles via the Fischer indole synthesis.

Fischer Indole Synthesis:

This classic reaction involves the condensation of a phenylhydrazine with an aldehyde or ketone under acidic conditions to form an indole ring system. The substituents on the phenylhydrazine ring directly translate to the corresponding positions on the resulting indole.

Using (4-bromo-2-nitrophenyl)hydrazine in a Fischer indole synthesis will yield indoles with a bromine atom at the 7-position and a nitro group at the 5-position.

Logical Relationship Diagram:

Figure 2. Fischer indole synthesis with (4-bromo-2-nitrophenyl)hydrazine.

Significance in Medicinal Chemistry:

The resulting 7-bromo-5-nitroindole scaffold is a valuable intermediate in drug discovery. The nitro group can be reduced to an amine, providing a handle for further functionalization, while the bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck) to introduce molecular diversity.

-

Neuropharmacology: Substituted nitroindoles are investigated for their potential as selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases.[5]

-

Oncology: Certain nitroindole derivatives have been explored for their anticancer properties.[5]

-

Fluorescent Probes: The indole scaffold can be modified to create fluorescent probes for biological imaging.[6]

Analytical Characterization

While specific experimental spectra for (4-bromo-2-nitrophenyl)hydrazine were not found in the search results, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the bromo, nitro, and hydrazine substituents. The hydrazine protons (-NH-NH₂) would likely appear as broad signals.

-

¹³C NMR: The spectrum would display six signals for the aromatic carbons, with the carbons attached to the bromine, nitro, and hydrazine groups showing characteristic chemical shifts.

-

FTIR: The infrared spectrum would exhibit characteristic absorption bands for N-H stretching of the hydrazine group (typically in the range of 3200-3400 cm⁻¹), N-O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹), and C-Br stretching.

Conclusion

(4-Bromo-2-nitrophenyl)hydrazine is a strategically important reagent in organic synthesis, particularly for accessing the 7-bromo-5-nitroindole core structure. Its synthesis is straightforward, and its reactivity is well-defined, making it a reliable tool for medicinal chemists and researchers in drug development. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its successful application in the laboratory.

References

- 1. 4-Bromo-2-nitrophenylhydrazine | C6H6BrN3O2 | CID 5702889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.nl [fishersci.nl]

- 3. echemi.com [echemi.com]

- 4. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

Molecular structure and weight of 4-Bromo-2-nitrophenylhydrazine

Abstract

4-Bromo-2-nitrophenylhydrazine stands as a pivotal reagent in the realm of synthetic organic chemistry. Its utility is most pronounced in the derivatization of carbonyl compounds and the synthesis of diverse heterocyclic systems. The distinct molecular framework, characterized by a bromine atom and a nitro group appended to a phenylhydrazine core, confers specific reactivity and chemical properties. These attributes are of considerable interest within medicinal chemistry and the broader field of drug development. This technical guide offers a comprehensive exploration of the molecular structure, physicochemical characteristics, synthesis, and varied applications of this compound. It is designed to be an exhaustive resource for researchers, scientists, and professionals, providing a blend of theoretical knowledge and practical, field-tested insights. To ensure scientific rigor and reproducibility, the protocols and data presented are substantiated by authoritative references.

Core Concepts and Introduction

This compound is a substituted hydrazine derivative that functions as a versatile building block in organic synthesis. The molecule's reactivity is significantly shaped by the presence of an electron-withdrawing nitro group and a halogen atom (bromine) on the aromatic ring, which modulates the nucleophilicity of the hydrazine moiety.[1] This specific substitution pattern is instrumental in its capacity to form stable hydrazone derivatives with aldehydes and ketones. This reaction is not only fundamental for qualitative analysis but also for the construction of complex molecular architectures. A thorough understanding of the interplay between these functional groups is essential for its effective utilization in a laboratory setting.

The primary value of this compound is its reaction with carbonyl compounds to yield brightly colored, crystalline hydrazones. This characteristic has been historically employed for the detection and characterization of aldehydes and ketones. In modern research, this reactivity is harnessed for the synthesis of more intricate heterocyclic structures, such as indoles and pyrazoles, which constitute the core scaffolds of numerous pharmacologically active compounds. The bromine atom serves as a convenient handle for subsequent functionalization via cross-coupling reactions, while the nitro group can be reduced to an amine, thereby opening additional pathways for molecular diversification.

Molecular Structure and Physicochemical Properties

A compound's structural and physical properties are fundamental to its practical application in research and development. This section outlines the key identifiers and characteristics of this compound.

Visualization of Molecular Structure

The spatial arrangement of atoms and functional groups in this compound is the primary determinant of its chemical behavior. The following diagram provides a visual representation of its molecular structure.

Caption: Molecular structure of this compound.

Summary of Physicochemical Data

A compilation of key physical and chemical properties is crucial for proper handling, storage, and the design of experiments.

| Property | Value |

| Molecular Formula | C6H6BrN3O2[1] |

| Molecular Weight | 232.04 g/mol [1][2] |

| Appearance | Orange-red crystalline powder |

| Melting Point | 105-108 °C |

| Solubility | Soluble in hot ethanol, acetic acid. Insoluble in water. |

| CAS Number | 59488-34-5[1][2] |

| PubChem CID | 5702889[1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically accomplished via a multi-step procedure commencing with a readily available precursor. A clear understanding of the underlying reaction mechanisms is vital for the optimization of both yield and purity.

Synthetic Workflow

The most prevalent laboratory-scale synthesis entails the diazotization of 4-bromo-2-nitroaniline, followed by the reduction of the resultant diazonium salt.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

4-Bromo-2-nitroaniline

-

Sodium nitrite (NaNO2)

-

Concentrated hydrochloric acid (HCl)

-

Stannous chloride dihydrate (SnCl2·2H2O)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Ice

Procedure:

-

Diazotization:

-

In a suitable flask, dissolve 4-bromo-2-nitroaniline in a mixture of concentrated HCl and water. Cool the resulting solution to 0-5 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature is maintained below 5 °C.

-

Stir the diazonium salt solution for an additional 30 minutes in the ice bath.

-

-

Reduction:

-

In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated HCl. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

-

Once the addition is complete, continue to stir the mixture for 1-2 hours at room temperature, during which the hydrochloride salt of the product will precipitate.

-

-

Isolation and Neutralization:

-

Filter the precipitate and wash it with a small volume of cold water.

-

Suspend the crude hydrochloride salt in water and add a solution of sodium hydroxide until the mixture becomes basic (pH > 8).

-

The free base of this compound will precipitate as a reddish-orange solid.

-

Filter the solid, wash it thoroughly with water until the washings are neutral, and then dry it under a vacuum.

-

-

Recrystallization (Optional):

-

For enhanced purity, the crude product can be recrystallized from hot ethanol or acetic acid.

-

Rationale for Experimental Choices:

-

Low Temperature: The diazotization reaction is conducted at low temperatures (0-5 °C) due to the inherent instability of diazonium salts at higher temperatures, which can lead to decomposition and the formation of byproducts, thereby reducing the overall yield.

-

Stannous Chloride as Reducing Agent: Stannous chloride is a widely used and effective reducing agent for the conversion of diazonium salts to hydrazines. The acidic conditions are essential for the reaction to proceed efficiently.

-

Neutralization: The product is initially formed as its hydrochloride salt. Neutralization with a base, such as NaOH, is necessary to deprotonate the hydrazine and precipitate the desired free base.

Applications in Drug Development and Organic Synthesis

The unique combination of functional groups present in this compound makes it a valuable reagent in several areas of chemical research, most notably in the synthesis of bioactive molecules.

Fischer Indole Synthesis

A primary application is its use in the Fischer indole synthesis, where it reacts with ketones or aldehydes under acidic conditions to form indole derivatives. These indole scaffolds are prevalent in a wide range of pharmaceuticals, including anti-inflammatory drugs, anti-cancer agents, and psychoactive compounds. The bromo and nitro substituents can be further modified to fine-tune the biological activity of the final indole product.

Synthesis of Pyrazole Derivatives

This compound can also be reacted with 1,3-dicarbonyl compounds to produce pyrazole derivatives. Pyrazoles represent another class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.

Derivatizing Agent for Carbonyls

In a more classical application, it serves as a derivatizing agent for aldehydes and ketones. The resulting hydrazones are typically stable, crystalline solids with sharp melting points, which aids in the identification and purification of carbonyl-containing compounds.

Visualization of Reaction Pathways

Caption: Key reaction pathways involving this compound.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical methodologies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will display characteristic signals for the aromatic protons and the hydrazine protons. The chemical shifts and coupling patterns are influenced by the bromo and nitro substituents.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the six aromatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the hydrazine group (around 3300 cm⁻¹), the asymmetric and symmetric N-O stretching of the nitro group (typically two bands in the regions of 1500-1530 cm⁻¹ and 1330-1370 cm⁻¹), and C-Br stretching (in the fingerprint region).

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The isotopic pattern of bromine (an approximate 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be observable in the mass spectrum, providing a definitive signature for the presence of a single bromine atom.

Safety, Handling, and Storage

As with any chemical reagent, it is imperative to follow proper safety precautions when handling this compound.

-

Hazard Identification: This compound is classified as a skin and eye irritant and may cause respiratory irritation. It is also harmful if swallowed.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3] All work should be conducted in a well-ventilated area or a chemical fume hood.[3]

-

Handling: Avoid the formation of dust and aerosols. In the event of skin or eye contact, rinse immediately with copious amounts of water.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable reagent in the fields of organic synthesis and drug discovery. Its utility stems from the specific reactivity imparted by its functional groups, which enables the construction of complex and biologically significant heterocyclic scaffolds. This guide has provided a thorough overview of its molecular structure, properties, synthesis, and applications, all grounded in established chemical principles and supplemented with practical protocols. By understanding the rationale behind experimental procedures and adhering to safe handling practices, researchers can effectively harness the synthetic potential of this versatile molecule.

References

An In-Depth Technical Guide to the Stability and Storage of 4-Bromo-2-nitrophenylhydrazine

Introduction

4-Bromo-2-nitrophenylhydrazine is a crucial reagent in the fields of chemical synthesis and drug development. Its unique molecular structure, featuring a hydrazine group ortho to a nitro group and para to a bromine atom, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds, particularly indoles, and as a derivatizing agent for aldehydes and ketones.[1][2] The successful application of this compound is intrinsically linked to its purity and stability, which are directly influenced by its storage and handling. This guide provides a comprehensive overview of the best practices for maintaining the integrity of this compound, grounded in an understanding of its chemical properties.

Chemical Stability and Potential Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, light, and exposure to air and incompatible materials. Understanding these factors is paramount to preventing degradation and ensuring the reliability of experimental outcomes.

Thermal Stability

Light Sensitivity

Aromatic nitro compounds are known for their photochemical reactivity.[5] The search results indicate that a related compound, acetone 4-bromo-2-nitrophenylhydrazone, is light-sensitive.[6] This suggests that this compound itself is likely susceptible to degradation upon exposure to light, particularly UV radiation. Photo-induced reactions can lead to the formation of impurities, altering the compound's reactivity and potentially compromising the integrity of subsequent synthetic steps.

Oxidative and Chemical Instability

Hydrazine derivatives are susceptible to oxidation. The hydrazine moiety in this compound can be oxidized, leading to the formation of various byproducts. It is incompatible with strong oxidizing agents.[3] The nitro group, being strongly electron-withdrawing, influences the reactivity of the entire molecule.[7] Furthermore, contact with incompatible materials such as strong acids, acid chlorides, and reducing agents should be avoided to prevent vigorous reactions.[8]

A logical workflow for assessing and mitigating stability risks is presented below:

Caption: A logical workflow for assessing and mitigating stability risks for this compound.

Recommended Storage and Handling Protocols

To preserve the integrity of this compound, strict adherence to proper storage and handling protocols is essential. These protocols are designed to mitigate the risks identified in the stability assessment.

Storage Conditions

The following table summarizes the recommended storage conditions for this compound, based on information from safety data sheets and chemical suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerator)[9] | To minimize thermal degradation and preserve long-term stability. |

| Light | Store in a cool and dark place.[10] | To prevent photo-degradation. The use of amber or opaque containers is highly recommended. |

| Atmosphere | Store in a tightly closed container.[3][10] | To prevent oxidation and reaction with atmospheric moisture. An inert atmosphere (e.g., argon or nitrogen) can be considered for long-term storage of highly sensitive batches. |

| Container | Original, securely sealed containers.[6] Lined metal cans, plastic pails, or polyliner drums are suitable.[6] | To prevent contamination and ensure compatibility with the container material. |

| Location | Store in a well-ventilated area.[3][6] Store away from incompatible materials.[6][10] | To ensure safety in case of accidental release and to prevent hazardous reactions. |

Handling Procedures

Safe handling is as crucial as proper storage. The following step-by-step protocol should be followed when working with this compound:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11] For procedures that may generate dust, a NIOSH-approved respirator is recommended.[3][11]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[6][8]

-

Dispensing: When weighing or transferring the solid, use spark-proof tools and minimize the generation of dust.[11]

-

Avoid Contamination: Use clean, dry spatulas and glassware to prevent contamination. Do not return unused material to the original container.

-

Incompatible Materials: Keep the compound away from strong oxidizing agents, acids, acid chlorides, and reducing agents.[3][8]

-

Cleaning: After handling, wash hands thoroughly with soap and water.[6] Clean any spills promptly according to the accidental release measures outlined in the Safety Data Sheet.

The workflow for safe handling and use of this compound is illustrated in the following diagram:

Caption: A step-by-step workflow for the safe handling of this compound.

Purity Assessment and Quality Control

Regularly assessing the purity of this compound is essential to ensure the reliability of experimental results. Several analytical techniques can be employed for this purpose.

Analytical Methods for Purity Determination

| Analytical Technique | Principle | Application for this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative analysis of the main component and non-volatile impurities. A C18 reverse-phase column with a gradient of water and acetonitrile is a common starting point.[12][13][14] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Identification of volatile impurities and residual solvents.[12][15] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR). | Structural confirmation and absolute purity determination without the need for a specific reference standard.[15][16] |

| Thin-Layer Chromatography (TLC) | A simple, qualitative technique for monitoring reaction progress and assessing the presence of impurities. | Rapid purity checks and reaction monitoring.[13] |

Experimental Protocol: Purity Assessment by HPLC

The following is a general protocol for the purity assessment of this compound by HPLC. This protocol should be optimized based on the specific instrumentation and impurities expected.

-

Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute all components, followed by a re-equilibration step. For example: 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-20 min: 90% B; 20.1-25 min: 10% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound).

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Data Analysis:

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

-

Disposal of this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound and any materials contaminated with it must be treated as hazardous waste.

Waste Management Protocol

-

Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and leak-proof container for halogenated organic waste.[17][18] Do not mix with other waste streams.[17]

-

Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols.[19][20]

-

Storage of Waste: Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.[20]

-

Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.[19][21] Provide the company with the Safety Data Sheet (SDS) for the compound.[19]

A decision tree for the proper disposal of this compound waste is provided below:

Caption: A decision tree for the proper disposal of waste containing this compound.

Conclusion

The chemical integrity of this compound is paramount for its successful application in research and development. By understanding its inherent stability characteristics and adhering to the stringent storage, handling, and disposal protocols outlined in this guide, researchers can ensure the reliability of their experimental outcomes and maintain a safe laboratory environment. The principles of proactive stability assessment, controlled storage, meticulous handling, and responsible waste management form the foundation of good scientific practice when working with this valuable chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Nitrophenylhydrazine hydrochloride (636-99-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. (4-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3310889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Shining light on the nitro group: distinct reactivity and selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. echemi.com [echemi.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. iosrjournals.org [iosrjournals.org]

- 15. benchchem.com [benchchem.com]

- 16. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

A Technical Guide to the Reaction of 4-Bromo-2-nitrophenylhydrazine with Ketones: Mechanism and Application

Abstract

The reaction between 4-bromo-2-nitrophenylhydrazine and various ketones serves as a powerful, albeit mechanistically nuanced, pathway for the synthesis of highly functionalized indole scaffolds. These resulting 7-bromo-5-nitroindoles are valuable intermediates in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the underlying reaction mechanism, beginning with the initial acid-catalyzed condensation to form the phenylhydrazone intermediate, followed by the intricate steps of the Fischer indole synthesis. We will dissect the profound electronic influence of the bromo and nitro substituents, which govern reaction kinetics and conditions. This document provides field-proven experimental protocols, data interpretation guidelines, and visual mechanistic diagrams to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness this important transformation.

Introduction: The Significance of Substituted Hydrazines in Heterocyclic Chemistry

The condensation of a substituted phenylhydrazine with an aldehyde or ketone is a foundational reaction in organic synthesis, most famously serving as the entry point to the Fischer indole synthesis.[1][2] The indole nucleus is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[3][4] The specific reagent, this compound, offers a pre-functionalized starting material for creating indoles with specific substitution patterns that are otherwise difficult to access.

The presence of two strong electron-withdrawing groups (EWGs)—a nitro group at the ortho position and a bromine atom at the para position—dramatically influences the reactivity of the hydrazine.[5] Understanding these electronic effects is paramount for optimizing reaction conditions and achieving desired outcomes. This guide will illuminate the causal relationships between the substrate's electronic nature, the choice of catalyst, and the progression of the reaction through its key mechanistic stages.

The Core Mechanistic Pathway: A Two-Act Reaction

The overall transformation from this compound and a ketone to a substituted indole is best understood as a two-part process: the initial formation of a phenylhydrazone, which then undergoes an acid-catalyzed intramolecular cyclization.

Part I: Phenylhydrazone Formation - A Nucleophilic Addition-Elimination

The reaction commences with the formation of a 4-bromo-2-nitrophenylhydrazone. This is a classic condensation reaction that proceeds via a nucleophilic addition-elimination mechanism, typically under mild acid catalysis.[6][7]

-

Activation of the Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen of the ketone. This step significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.

-

Nucleophilic Attack: The terminal nitrogen (Nβ) of the this compound, being the more nucleophilic nitrogen, attacks the activated carbonyl carbon. This addition step forms a tetrahedral intermediate.[8]

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate.

-

Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom yields the stable C=N double bond of the phenylhydrazone.[9][10]

The presence of the electron-withdrawing nitro and bromo groups decreases the nucleophilicity of the hydrazine, which can slow this initial condensation step compared to unsubstituted phenylhydrazine. However, it is generally achievable under standard conditions, often by simply refluxing the reactants in an alcoholic solvent with a catalytic amount of acid like acetic acid.[11]

Part II: The Fischer Indole Synthesis - The Cyclization Cascade

The conversion of the isolated or in situ generated phenylhydrazone into the final indole product is the Fischer indole synthesis. This elegant transformation involves a sequence of tautomerization, rearrangement, and cyclization steps, and requires more forceful acidic conditions, especially for electron-deficient substrates.[1][12]

The generally accepted mechanism proceeds as follows:[2][5]

-

Tautomerization to Ene-hydrazine: The phenylhydrazone tautomerizes to its more reactive ene-hydrazine isomer. This step is crucial as it creates the necessary π-system for the subsequent rearrangement.

-

Protonation: The ene-hydrazine is protonated at the imine nitrogen.

-

[5][5]-Sigmatropic Rearrangement: This is the key bond-forming step of the entire sequence.[13] A concerted, pericyclic[5][5]-sigmatropic rearrangement occurs, breaking the weak N-N bond and forming a new C-C bond between the aromatic ring and the enamine carbon. This temporarily disrupts the aromaticity of the phenyl ring, forming a di-imine intermediate.[14][15]

-

Rearomatization: The di-imine intermediate rapidly undergoes tautomerization to regain aromaticity, resulting in an aromatic amine with an imine side chain.

-

Cyclization and Aminal Formation: The nucleophilic aromatic amine attacks the electrophilic imine carbon in an intramolecular fashion. This 5-exo-trig cyclization, after proton transfer, forms a five-membered ring intermediate known as an aminal.[12]

-

Elimination of Ammonia: Under the acidic conditions, the aminal is unstable. Protonation of the exocyclic nitrogen atom leads to the elimination of ammonia (NH₃). A final deprotonation step re-establishes the aromaticity of the newly formed pyrrole ring, yielding the stable indole product.[1][5]

The following diagram illustrates the complete mechanistic pathway of the Fischer Indole Synthesis.

Caption: Overall workflow of the reaction of this compound with a ketone.

Causality of Experimental Choices: The Impact of EWGs

The electron-withdrawing nitro and bromo groups are not passive spectators; they actively dictate the required experimental conditions.

-

Decreased Nucleophilicity: The EWGs pull electron density from the phenyl ring and, by extension, from the hydrazine nitrogens. This deactivation makes the hydrazine a weaker nucleophile.

-

Challenging Rearrangement: The critical[5][5]-sigmatropic rearrangement step involves the attack of the aromatic ring onto the enamine part. The electron-deficient nature of the substituted ring makes it less nucleophilic, thus increasing the activation energy for this step.[3]

-

Choice of Catalyst: Consequently, the Fischer indole synthesis with this compound typically requires stronger acid catalysts and/or higher temperatures than reactions with electron-rich hydrazines.[5] Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid, and Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃), are often employed to drive the reaction to completion.[1][16] PPA is particularly effective as it serves as both the acidic catalyst and a high-boiling solvent.

The detailed mechanistic steps are visualized below.

Caption: Step-by-step mechanism of the Fischer Indole Synthesis.

Experimental Protocols

The following protocols are provided as a self-validating framework. Researchers should monitor reaction progress using Thin-Layer Chromatography (TLC) and purify products accordingly.

Protocol 1: Synthesis of a 4-Bromo-2-nitrophenylhydrazone

This protocol describes the initial condensation reaction.

Materials:

-

This compound (1.0 eq.)

-

Ketone (e.g., Cyclohexanone) (1.1 eq.)

-

Ethanol or Glacial Acetic Acid

-

Round-bottom flask with reflux condenser

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent like ethanol.[3]

-

Add the ketone (1.1 eq.) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Heat the mixture to reflux (e.g., 80°C) for 1-2 hours.[17]

-

Monitor the formation of the hydrazone by TLC. The product is typically a brightly colored (yellow to orange) solid.

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The hydrazone can be used in the next step without further purification if desired.

Protocol 2: Acid-Catalyzed Fischer Indole Synthesis

This protocol describes the cyclization of the phenylhydrazone to the indole.

Materials:

-

4-Bromo-2-nitrophenylhydrazone (1.0 eq.)

-

Catalyst/Solvent (e.g., Polyphosphoric Acid (PPA) or Eaton's Reagent)

-

High-temperature reaction vessel

Procedure:

-

Place the 4-bromo-2-nitrophenylhydrazone (1.0 eq.) into a suitable reaction flask.

-

Add polyphosphoric acid (PPA) in excess (enough to ensure stirring is possible).

-

Heat the mixture with vigorous stirring to 100-160°C for 2-6 hours. The optimal temperature and time will depend on the ketone substrate and must be determined empirically.

-

Monitor the reaction by TLC (dissolving a small aliquot in a suitable organic solvent and neutralizing).

-

Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a base (e.g., concentrated NaOH or NH₄OH solution) until the pH is basic. This must be done carefully in a fume hood as the process is highly exothermic.

-

The solid indole product will precipitate. Collect the solid by vacuum filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.[3]

Data Presentation and Spectroscopic Characterization

The successful synthesis of the intermediates and final products must be confirmed through rigorous characterization.

Table 1: Influence of Ketone Substrate on Reaction Outcome

| Ketone Substrate | Expected Indole Product | Typical Catalyst | Notes |

| Acetone | 7-Bromo-2-methyl-5-nitro-1H-indole | PPA, ZnCl₂ | Symmetrical ketone, single product expected. |

| Cyclohexanone | 6-Bromo-8-nitro-1,2,3,4-tetrahydrocarbazole | PPA, Acetic Acid | Forms a tetracyclic indole structure. |

| 2-Butanone | Mixture of regioisomers | PPA, H₂SO₄ | Asymmetrical ketone, can lead to a mixture of 7-bromo-2,3-dimethyl-5-nitro-1H-indole and 7-bromo-2-ethyl-5-nitro-1H-indole. |

Spectroscopic Signatures:

-

Hydrazone Intermediate:

-

¹H NMR: Appearance of a characteristic N-H proton signal (often a broad singlet) at high chemical shift (δ 9-11 ppm).

-

FTIR: Presence of a C=N stretching vibration around 1600-1650 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

-

UV-Vis: Strong absorption in the 350-400 nm range is typical for nitrophenylhydrazones.[18]

-

-

Indole Product:

-

¹H NMR: Appearance of a new N-H proton signal characteristic of the indole ring (typically δ 10-12 ppm). Signals corresponding to the protons on the newly formed pyrrole ring will also be present.

-

¹³C NMR: Appearance of new signals in the aromatic region corresponding to the carbons of the indole ring system.

-

Mass Spectrometry: The molecular ion peak will correspond to the mass of the indole product, reflecting the loss of ammonia from the hydrazone precursor.

-

Conclusion

The reaction of this compound with ketones is a robust method for synthesizing 7-bromo-5-nitro-substituted indoles. The success of this transformation hinges on a thorough understanding of its two-stage mechanism: hydrazone formation and the subsequent Fischer indole synthesis. The strong electron-withdrawing nature of the nitro and bromo substituents deactivates the phenylhydrazine ring, necessitating the use of strong acid catalysts and often elevated temperatures to drive the key[5][5]-sigmatropic rearrangement and cyclization steps. By carefully selecting reaction conditions and monitoring the transformation, researchers can effectively utilize this reaction to build complex heterocyclic molecules that are of significant interest in drug discovery and materials science.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone_Chemicalbook [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. jk-sci.com [jk-sci.com]

- 13. chemtube3d.com [chemtube3d.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Intramolecular Fischer indole synthesis and its combination with an aromatic [3,3]-sigmatropic rearrangement for the preparation of tricyclic benzo[cd]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

A-Z Guide to Nucleophilic Addition-Elimination of Phenylhydrazines: Mechanism, Synthesis, and Application

Introduction: The Enduring Legacy of Phenylhydrazine

First characterized in 1875 by the pioneering chemist Hermann Emil Fischer, phenylhydrazine (C₆H₅NHNH₂) is a cornerstone reagent in the edifice of synthetic organic chemistry.[1] This deceptively simple molecule, an aromatic derivative of hydrazine, possesses a rich and versatile reactivity profile that has been exploited for over a century.[1] At its core, the chemistry of phenylhydrazine is dominated by the nucleophilic character of its terminal nitrogen atom, which readily engages in addition-elimination reactions with carbonyl compounds.[2]

This technical guide provides an in-depth exploration of this fundamental reaction class. We will dissect the nuanced, multi-step mechanism of phenylhydrazone formation and delve into its most significant synthetic application: the Fischer indole synthesis.[1] This reaction remains a pivotal method for constructing the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals, natural products, and functional materials.[3][4] For researchers in drug discovery and process development, a mastery of this chemistry is not merely academic; it is an essential tool for the rational design and synthesis of novel molecular entities with profound biological activity.[5][6]

The Core Reaction: Mechanism of Phenylhydrazone Formation

The reaction between a phenylhydrazine and an aldehyde or ketone is a classic example of a nucleophilic addition-elimination, also known as a condensation reaction.[2] The process is not a single concerted step but a sequence of equilibria, the positions of which are critically dependent on the reaction conditions, particularly pH.[7]

The overall transformation can be dissected into three primary stages:

-

Nucleophilic Addition: The reaction initiates with the lone pair of the terminal, more nucleophilic -NH₂ group of phenylhydrazine attacking the electrophilic carbonyl carbon. This addition breaks the carbonyl π-bond, transferring the electrons to the oxygen and forming a zwitterionic tetrahedral intermediate.

-

Proton Transfer (Carbinolamine Formation): A rapid intramolecular or solvent-mediated proton transfer occurs from the newly bonded nitrogen to the oxygen anion, yielding a neutral tetrahedral intermediate known as a carbinolamine.[7]

-

Acid-Catalyzed Dehydration (Elimination): Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). The lone pair on the adjacent nitrogen then assists in the elimination of a water molecule, forming a C=N double bond. Subsequent deprotonation of the nitrogen yields the final, stable phenylhydrazone product.[7]

The causality of acid catalysis is paramount. The reaction rate exhibits a characteristic bell-shaped curve with respect to pH.

-

At high pH (basic/neutral): The dehydration of the carbinolamine intermediate is the rate-determining step and is slow due to the poor leaving group nature of the hydroxide ion (-OH).[7]

-

At optimal pH (weakly acidic, ~4-5): The acid concentration is sufficient to catalyze dehydration by protonating the hydroxyl group, but not so high as to significantly protonate the starting phenylhydrazine, which would deactivate its nucleophilicity.

-

At low pH (strongly acidic): The phenylhydrazine nucleophile is extensively protonated to its non-nucleophilic phenylhydrazinium salt, effectively halting the initial addition step.

Premier Application: The Fischer Indole Synthesis

The true synthetic power of phenylhydrazones is realized in their conversion to indoles via the Fischer indole synthesis, a reaction discovered by Emil Fischer in 1883.[3][8] This acid-catalyzed thermal cyclization remains one of the most versatile and widely used methods for preparing substituted indoles.[9]

The mechanism is more complex than the initial hydrazone formation but is a well-elucidated sequence of events:[3][10]

-

Tautomerization: The initially formed phenylhydrazone undergoes an acid-catalyzed tautomerization to its more reactive enamine isomer, often referred to as an 'ene-hydrazine'.[8][11] This step is crucial as it positions the molecule for the subsequent rearrangement. The carbonyl substrate must have at least two alpha-hydrogens for this to occur.[8][11]

-

[8][8]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated ene-hydrazine undergoes a concerted, pericyclic[8][8]-sigmatropic rearrangement (akin to a Cope rearrangement), which breaks the weak N-N bond and forms a new C-C bond between the aromatic ring and the former alpha-carbon of the carbonyl compound.[3][8] This step temporarily disrupts the aromaticity of the phenyl ring.

-

Rearomatization & Cyclization: The resulting di-imine intermediate quickly rearomatizes. The newly formed aniline-type nitrogen then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered ring aminal intermediate.[3][11]

-

Ammonia Elimination: Under the acidic conditions, the terminal nitrogen of the aminal is protonated, and a molecule of ammonia (NH₃) is eliminated, which drives the reaction forward.[10][11] This final step regenerates the aromaticity of the newly formed pyrrole ring, yielding the stable indole product.

Field-Proven Methodologies and Experimental Design

The translation of mechanistic understanding into successful laboratory practice requires careful consideration of reaction parameters. The synthesis of 2-phenylindole from acetophenone and phenylhydrazine serves as a robust and illustrative example.[12][13] This is often performed as a two-step sequence, with the option for a one-pot procedure where the intermediate hydrazone is not isolated.[14]

Experimental Protocol: Synthesis of 2-Phenylindole

Part A: Synthesis of Acetophenone Phenylhydrazone [4][12]

-

Materials:

-

Acetophenone (1.0 eq.)

-

Phenylhydrazine (1.0 eq.)

-

95% Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

-

Procedure:

-

Combine equimolar amounts of acetophenone and phenylhydrazine in a round-bottom flask.

-

Add 95% ethanol as a solvent, followed by a few drops of glacial acetic acid to catalyze the reaction.[15]

-

Gently warm the mixture (e.g., on a steam bath or in a water bath at 60-80°C) with stirring for 30-60 minutes.[4][15]

-

Monitor the reaction's completion by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry. The typical melting point of the pure product is 106°C.

-

Part B: Fischer Indolization to 2-Phenylindole [12][15]

-

Materials:

-

Acetophenone phenylhydrazone (from Part A)

-

Acid Catalyst (e.g., Polyphosphoric Acid (PPA) or anhydrous Zinc Chloride)

-

Water

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a suitable beaker or flask, intimately mix the acetophenone phenylhydrazone with the acid catalyst. Polyphosphoric acid is often an effective and convenient choice.[15] Anhydrous zinc chloride is a classic, potent Lewis acid catalyst for this reaction.[12]

-

Heat the mixture to a high temperature (e.g., 100°C for PPA, or 170°C for ZnCl₂) with vigorous stirring.[12][15] The mixture will become liquid, and fumes may evolve.

-

Carefully pour the hot reaction mixture into a large volume of cold water to precipitate the crude product and dissolve the acid.[15]

-

Collect the crude 2-phenylindole by filtration and wash thoroughly with water.

-

Purify the crude product by recrystallization from hot ethanol to yield the final product (m.p. 188-189°C).[12]

-

Scope, Applications, and Quantitative Insights

The Fischer indole synthesis is remarkably versatile, but its success is highly dependent on the electronic nature of the substrates and the choice of catalyst.[4][16] A judicious selection of conditions is critical for optimizing yields and minimizing side reactions.[17]

| Phenylhydrazine Substituent | Carbonyl Compound | Acid Catalyst | Temp (°C) | Yield (%) |

| H (Phenylhydrazine) | Acetophenone | ZnCl₂ | 170 | 72-80 |

| p-CH₃ | Isopropyl methyl ketone | Acetic Acid | Reflux | ~High |

| p-NO₂ | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 30 |

| H (Phenylhydrazine) | Cyclohexanone | Acetic Acid/i-PrOH | 200 (Flow) | 96 |

Table compiled from data in references[12][18][19]. Yields are representative and can vary based on specific conditions.

The data illustrates that electron-donating groups (e.g., -CH₃) on the phenylhydrazine ring generally facilitate the reaction, while strong electron-withdrawing groups (e.g., -NO₂) can significantly hinder it, often requiring harsher conditions.[18]

The indole scaffold synthesized via this method is of immense importance to the pharmaceutical industry.[20][21] Notable examples include:

-

Triptans: A class of antimigraine drugs, such as Sumatriptan, are frequently synthesized using the Fischer methodology.[3]

-

Anti-inflammatory Agents: Indomethacin is a well-known non-steroidal anti-inflammatory drug (NSAID) built upon an indole core.[3]

-

Oncology: Many indole derivatives are explored as anticancer agents due to their ability to interact with various biological targets.[6][22]

Conclusion

The nucleophilic addition-elimination reaction of phenylhydrazines with carbonyls is a foundational transformation in organic chemistry. It provides direct access to phenylhydrazones, which are not merely stable derivatives for characterization but are pivotal intermediates for more complex syntheses. The subsequent Fischer indole synthesis transforms these intermediates into one of the most important heterocyclic scaffolds in medicinal chemistry. A thorough, mechanistic understanding of both reaction stages, coupled with informed, field-proven experimental design, empowers researchers to harness this timeless reaction for the development of next-generation therapeutics and advanced materials.

References

- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 2. Carbonyl compounds react with phenyl hydrazine to form class 12 chemistry CBSE [vedantu.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. testbook.com [testbook.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Preparation of 2-phenylindole | PDF [slideshare.net]

- 14. ijarsct.co.in [ijarsct.co.in]

- 15. m.youtube.com [m.youtube.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pharmatutor.org [pharmatutor.org]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. researchgate.net [researchgate.net]

Solubility of 4-Bromo-2-nitrophenylhydrazine in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Bromo-2-nitrophenylhydrazine in Organic Solvents

Abstract